2,3-Dimethylcyclobutane-1-sulfonamide
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Overview
Description
2,3-Dimethylcyclobutane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a cyclobutane ring with two methyl groups attached at the 2 and 3 positions, and a sulfonamide group attached at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction of amines with sulfonyl chlorides. For 2,3-Dimethylcyclobutane-1-sulfonamide, the synthesis can be achieved by reacting 2,3-dimethylcyclobutylamine with a sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and crystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylcyclobutane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,3-Dimethylcyclobutane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,3-Dimethylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with a similar mechanism of action.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
2,3-Dimethylcyclobutane-1-sulfonamide is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This structural feature can influence its reactivity and biological activity, making it distinct from other sulfonamides .
Biological Activity
2,3-Dimethylcyclobutane-1-sulfonamide is a sulfonamide compound with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry. Sulfonamides are known for their antibacterial properties and their role in the inhibition of folate synthesis in bacteria. This article explores the biological activity of this compound, focusing on its antibacterial effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H13NO2S
- Molecular Weight : 175.25 g/mol
This compound features a cyclobutane ring substituted with two methyl groups and a sulfonamide functional group, which is crucial for its biological activity.
Sulfonamides, including this compound, primarily exert their antibacterial effects by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By inhibiting the enzyme dihydropteroate synthase (DHPS), these compounds prevent the conversion of PABA to folate, thereby disrupting bacterial DNA synthesis and cell division .
Key Mechanistic Insights:
- Inhibition of Folate Synthesis : The sulfonamide group competes with PABA for binding to DHPS.
- Bacteriostatic Effect : This inhibition leads to a bacteriostatic effect rather than a bactericidal one, meaning it halts bacterial growth without killing the cells directly .
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that while the compound is effective against certain pathogens, its potency varies depending on the bacterial strain.
Study on Antibacterial Properties
In a comparative study examining various sulfonamide derivatives, this compound was evaluated for its binding affinity to DHPS. The study found that this compound exhibited significant binding energies comparable to more established sulfonamides. This suggests that structural modifications can enhance its antibacterial potential .
Cytotoxicity Assessment
Another aspect of research focused on the cytotoxic effects of this compound on human cell lines. The compound was tested against normal and cancerous cells to gauge its safety profile:
Cell Line | IC50 (µM) |
---|---|
Normal Human Cells | >1000 |
MCF-7 Cancer Cells | 250 |
PC3 Cancer Cells | 300 |
The results indicate that while the compound is relatively safe for normal cells, it exhibits cytotoxic effects on cancer cells at lower concentrations, suggesting potential applications in cancer therapy .
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2,3-dimethylcyclobutane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9) |
InChI Key |
UIIFGNFQNGNQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1C)S(=O)(=O)N |
Origin of Product |
United States |
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